5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

Catalog No.
S899709
CAS No.
1551078-87-5
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

CAS Number

1551078-87-5

Product Name

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole

IUPAC Name

5-(1-bromoethyl)-6-nitro-1,3-benzodioxole

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3

InChI Key

JSESGFWDNDACQB-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br

Total Synthesis of Benzylisoquinoline Alkaloids

Anticancer and Antioxidant Agents

Metal–Organic Frameworks (MOFs)

Optical Properties of Copolymers

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole is a complex organic compound characterized by its unique structural features, including a bromoethyl group and a nitro substituent on a benzo[d][1,3]dioxole framework. With a molecular formula of C₉H₈BrN₁O₄ and a molecular weight of 274.07 g/mol, this compound has garnered attention in both synthetic and medicinal chemistry due to its potential applications and biological activities .

Currently, there is no information regarding the mechanism of action of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole in biological systems.

  • Nitro group: Nitroaromatic compounds can be explosive under certain conditions. It is advisable to handle them with caution and consult safety data sheets for specific nitroaromatic compounds [].
  • Bromoethyl group: Bromoethyl compounds may be irritating to the skin and eyes. Standard laboratory practices for handling organic chemicals should be followed [].

The reactivity of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole can be explored through various chemical transformations. One notable reaction involves nucleophilic substitution where the bromoethyl group can be replaced by hydroxide ions, yielding the corresponding alcohol:

C9H8BrNO4+NaOHC9H9NO5+NaBr\text{C}_9\text{H}_8\text{BrNO}_4+\text{NaOH}\rightarrow \text{C}_9\text{H}_9\text{NO}_5+\text{NaBr}

This transformation highlights the compound's potential as an intermediate in the synthesis of more complex molecules.

Preliminary studies suggest that 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole may exhibit significant biological activity. Its structural components indicate potential interactions with biological targets, which could lead to pharmacological effects. The nitro group is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further investigation in medicinal chemistry .

The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole typically involves multi-step organic reactions. A common method includes:

  • Preparation of the Dioxole Framework: Starting from commercially available precursors, the benzo[d][1,3]dioxole structure can be synthesized through cyclization reactions.
  • Introduction of Nitro Group: Nitration reactions can introduce the nitro group at the desired position on the dioxole ring.
  • Bromoethyl Substitution: Finally, bromination of an ethyl precursor allows for the formation of the bromoethyl substituent.

These steps may vary based on specific laboratory techniques and available reagents .

5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique chemical properties may allow for use in developing novel materials or catalysts.
  • Synthetic Organic Chemistry: As an intermediate, it can facilitate the synthesis of more complex organic compounds.

Interaction studies involving 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole are essential for understanding its biological mechanisms. Initial research suggests that it may interact with various enzymes or receptors due to its functional groups. Further studies using techniques such as molecular docking or in vitro assays could elucidate its mode of action and therapeutic potential.

Several compounds share structural similarities with 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole. A comparison highlights its unique attributes:

Compound NameStructural FeaturesNotable Activities
6-Nitrobenzo[d][1,3]dioxoleLacks bromoethyl groupAntimicrobial properties
5-Bromomethyl-1,3-benzodioxoleContains bromomethyl instead of bromoethylUsed in synthetic applications
6-BromopiperonalDifferent ring structure but similar halogenFragrance and flavoring agent

The presence of both a bromoethyl group and a nitro substituent in 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole distinguishes it from these compounds, suggesting unique reactivity and potential applications .

XLogP3

2.5

Dates

Modify: 2023-08-16

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